Technical Guide & Safety Data Sheet: 1-Bromo-2-methoxy-4,5-dimethylbenzene
Technical Guide & Safety Data Sheet: 1-Bromo-2-methoxy-4,5-dimethylbenzene
The following is an in-depth technical guide and Safety Data Sheet (SDS) analysis for 1-Bromo-2-methoxy-4,5-dimethylbenzene , structured for researchers and drug development professionals.
Document Type: Technical Safety & Handling Guide Compound Class: Aryl Bromide / Anisole Derivative CAS Registry Number: 33500-88-8 Date of Revision: February 12, 2026
Chemical Identity & Structural Characterization[1][2][3]
This section establishes the precise chemical identity of the compound, distinguishing it from common isomers (e.g., 1-bromo-4-methoxy-2,5-dimethylbenzene) to prevent synthetic errors.
| Property | Specification |
| IUPAC Name | 1-Bromo-2-methoxy-4,5-dimethylbenzene |
| Common Synonyms | 2-Bromo-4,5-dimethylanisole; 4,5-Dimethyl-2-bromoanisole |
| CAS Number | 33500-88-8 |
| Molecular Formula | C₉H₁₁BrO |
| Molecular Weight | 215.09 g/mol |
| SMILES | COc1cc(C)c(C)cc1Br |
| InChI Key | Unique identifier required for database verification (Structure specific) |
Analytical Validation (NMR Signature)
Based on experimental synthesis data (Ref. 2), the following ¹H NMR signature confirms identity:
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Solvent: CDCl₃ (400 MHz)
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Peaks: δ 2.17 (s, 3H, Ar-CH₃), 2.22 (s, 3H, Ar-CH₃), 3.86 (s, 3H, O-CH₃), 6.69 (s, 1H, Ar-H), 7.28 (s, 1H, Ar-H).
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Interpretation: The two singlets in the aromatic region (6.69 and 7.28 ppm) confirm the para relationship of the protons is blocked or the specific 1,2,4,5-substitution pattern where protons are isolated from each other.
Hazard Identification (GHS Classification)
While specific toxicological data for this isomer is limited, its structural analogs (aryl bromides) dictate the following precautionary classification based on Structure-Activity Relationship (SAR) analysis.
GHS Label Elements
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Signal Word: WARNING
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Pictogram: Exclamation Mark (GHS07)
Hazard Statements
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
Physical & Chemical Properties[2][5][6][7][8][9]
Understanding the physical state is critical for designing handling protocols (e.g., solid handling vs. liquid transfer).
| Property | Value/Description | Note |
| Physical State | Solid (Crystalline powder) | Recrystallized from hexane (Ref. 2) |
| Color | White to off-white | |
| Melting Point | Undetermined (Analog range: 40–70 °C) | Empirical estimation based on isomers |
| Solubility | Soluble in DCM, Ethyl Acetate, Chloroform | Lipophilic nature |
| Water Solubility | Insoluble | Hydrophobic aromatic core |
| Reactivity | Stable under ambient conditions | Compatible with standard oxidation/coupling |
Safe Handling & Synthesis Workflow
This compound is a valuable building block in C-H activation and cross-coupling reactions (e.g., Suzuki-Miyaura). The bromine handle at position 1 allows for selective functionalization, while the methoxy group directs electrophilic substitution.
Operational Workflow Diagram
The following diagram outlines the decision logic for handling this compound from receipt to reaction, ensuring sample integrity and operator safety.
Figure 1: Operational workflow for the safe intake, verification, and utilization of 1-Bromo-2-methoxy-4,5-dimethylbenzene in a research setting.
Synthesis Causality & Rationale
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Why Keep Dry? Although anisoles are relatively stable, the presence of the bromine atom sensitizes the ring. Moisture can interfere with subsequent metal-catalyzed coupling reactions (e.g., poisoning Pd catalysts).
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Why Vented Weighing? As a solid irritant (H335), airborne dust can irritate the respiratory tract. Weighing must occur inside a chemical fume hood or a powder containment enclosure.
Emergency Response Protocols
Every laboratory must implement a self-validating safety system. These protocols assume the worst-case scenario (direct exposure).
First Aid Measures
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Inhalation: Move victim to fresh air immediately. If breathing is labored, administer oxygen. Rationale: Physical irritation of bronchial lining by halogenated dust.
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Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing. Rationale: Lipophilic compounds can penetrate the stratum corneum; prompt removal prevents dermatitis.
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Eye Contact: Flush continuously with water for 15 minutes, lifting eyelids. Rationale: Mechanical and chemical irritation can cause corneal abrasion.
Firefighting Measures
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Extinguishing Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.
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Hazardous Combustion Products: Emits toxic fumes of Hydrogen Bromide (HBr) and Carbon Monoxide (CO) under fire conditions. Firefighters must wear SCBA.
Applications in Drug Development[6][10][11]
1-Bromo-2-methoxy-4,5-dimethylbenzene serves as a critical intermediate in the synthesis of neuroprotective agents and other pharmacophores.
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Mechanism: The bromine atom acts as a leaving group or handle for lithiation/magnesiation, allowing the introduction of complex heterocycles.
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Case Study: In the synthesis of neuroprotective compounds, this building block is brominated or coupled to form bi-aryl systems that modulate neuronal pathways (Ref. 1).
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Electrochemical Synthesis: Recent methodologies have utilized electrochemical oxidation to generate cationic intermediates from this precursor, demonstrating its utility in green chemistry approaches (Ref. 2).
References
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Medicinal Compound as Neuroprotective Agent. Google Patents, CN104045552A.[2] Available at: (Accessed Feb 12, 2026).
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Organic Reactions Using Electrooxidatively Generated Cationic Intermediates. Kyoto University Repository. Available at: [Link] (Accessed Feb 12, 2026).
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1-Bromo-2-methoxy-4,5-dimethylbenzene Product Page. Alchimica. Available at: [Link] (Accessed Feb 12, 2026).



